

Larixol: A Labdane Diterpenoid with Therapeutic Potential

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Compound of Interest

Compound Name: Larixol

Cat. No.: B1251433

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Larixol, a naturally occurring labdane diterpenoid, has emerged as a molecule of significant interest in the scientific community.[1][2] Extracted primarily from the oleoresin of larch trees (*Larix* species), this compound and its derivatives have demonstrated a range of biological activities, positioning them as promising candidates for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of **larixol**, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for key assays.

Core Compound Profile

- Compound Name: **Larixol**
- Chemical Class: Labdane Diterpenoid
- Natural Sources: Oleoresin of *Larix decidua* (European Larch), *Larix sibirica*, and other *Larix* species.[1]
- Key Derivatives: Larixyl acetate

Biological Activities and Mechanism of Action

Larixol and its derivatives have been shown to modulate key signaling pathways involved in inflammation and ion channel regulation. The primary mechanisms of action identified to date are the inhibition of the fMLP-induced neutrophil activation cascade and the blockade of TRPC6 channels.

Inhibition of fMLP-Induced Neutrophil Activation

Larixol has been identified as an inhibitor of N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced responses in human neutrophils.[3] fMLP is a potent chemoattractant that activates neutrophils, leading to a cascade of inflammatory responses. **Larixol** exerts its inhibitory effects by interfering with the interaction between the $\beta\gamma$ subunit of the fMLP receptor-associated Gi protein and its downstream signaling molecules.[3][4] This disruption leads to the attenuation of several key cellular events:

- **Inhibition of Superoxide Anion Production:** **Larixol** dose-dependently inhibits fMLP-induced superoxide anion production, a key component of the neutrophil respiratory burst.[3][4]
- **Reduction of Cathepsin G Release:** The release of the serine protease cathepsin G from neutrophil granules upon fMLP stimulation is also significantly reduced by **larixol**. [3][4]
- **Impairment of Chemotaxis:** **Larixol** inhibits the chemotactic migration of neutrophils towards an fMLP gradient.[3][4]
- **Downregulation of Kinase Phosphorylation:** **Larixol** treatment leads to decreased phosphorylation of several downstream kinases, including Src, ERK1/2, p38, and AKT, further confirming its interference with the fMLP signaling cascade.[3][4]

Inhibition of TRPC6 Channels

Larixol and its derivatives, notably larixyl acetate, have been identified as potent inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[5] TRPC6 is a non-selective cation channel implicated in various physiological and pathophysiological processes, including focal segmental glomerulosclerosis (FSGS).[3] The inhibitory activity of **larixol** derivatives on TRPC6 is a promising area of research for the development of novel therapeutics for kidney diseases and potentially other conditions involving TRPC6 dysregulation.

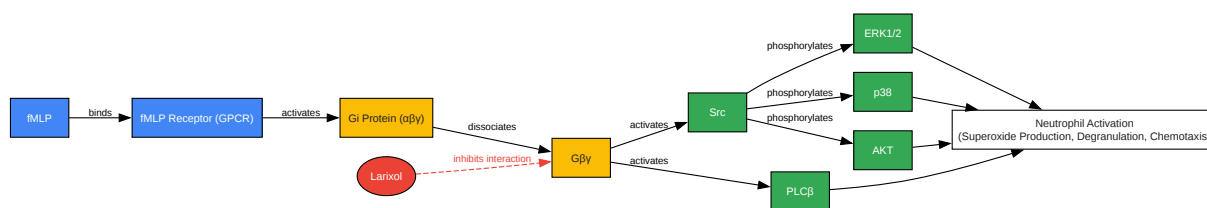
Quantitative Data

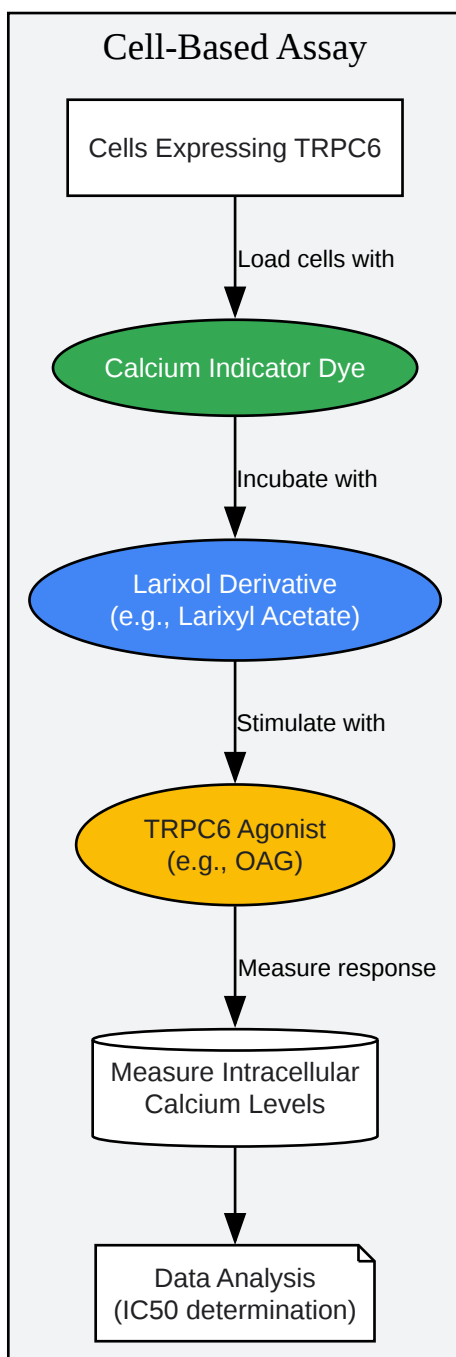
The following tables summarize the key quantitative data reported for **larixol** and its derivatives.

Compound	Assay	Target	Stimulus	IC50 (μM)	Reference
Larixol	Superoxide Anion Production	Human Neutrophils	fMLP (0.1 μM)	1.98 ± 0.14	[4] [6]
Larixol	Cathepsin G Release	Human Neutrophils	fMLP	2.76 ± 0.15	[4] [6]
Larixyl Acetate	TRPC6 Inhibition	Recombinant TRPC6	0.1 - 0.6	[5]	
Larixyl Methylcarbamate	TRPC6 Inhibition	Recombinant TRPC6	0.15 ± 0.06		

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes modulated by **larixol**, the following diagrams have been generated using the DOT language.





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